molecular formula C12H10BrNS B8272523 6-Bromo-2-(3-methylene-cyclobutyl)-benzothiazole

6-Bromo-2-(3-methylene-cyclobutyl)-benzothiazole

Cat. No. B8272523
M. Wt: 280.19 g/mol
InChI Key: XAXDHTLQCLSNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576110B2

Procedure details

The product of Example 1A (1.0 g, 4.90 mmole) was weighed into a 100 ml round bottom flask and pyrridium p-toluenesulfonate (0.37 g, 1.47 mmole) was added. The flask was placed on high vacuum overnight. Para-xylene (50 ml) was added followed by tiethylamine (0.68 ml, 4.9 mmole). The mixture was rapidly stirred at 50° C. to give an almost clear solution. A solution of 3-methylene-cyclobutanecarbonyl chloride (0.64 g, 4.9 mmole) (prepared according to literature procedure, JACS, 1959, 81, 2723-2728) in 10 ml xylene was then added dropwise over 15 minutes. The temperature was raised to 140° C. for 7 hours. The mixture was cooled to room temperature, followed by the addition of ethyl acetate (100 ml). The resulting solution was washed with saturated sodium bicarbonate, and the organic layer was dried (Na2SO4), and concentrated to give an oil. The crude product was purified by chromatography (20% hexane in dichloromethane) to give the title compound (1.03 g, 75%). 1H NMR (300 MHz, CDCl3) δ ppm 7.98 (d, J=2.03 Hz, 1H), 7.83 (d, J=8.82 Hz, 1H), 7.55 (dd, J=8.82, 2.03 Hz, 1H), 4.83-4.98 (m, 2H), 3.83-4.04 (m, 1H), 3.10-3.35 (m, 4H). MS: (M+H)+=279/281.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0.64 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][C:3]=1[SH:9].[CH3:10][C:11]1[CH:12]=C[C:14](S(O)(=O)=O)=[CH:15][CH:16]=1.C1(C)C=CC(C)=CC=1.C=C1CC(C(Cl)=O)C1>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[Br:8][C:5]1[CH:6]=[CH:7][C:2]2[N:1]=[C:10]([CH:11]3[CH2:16][C:15](=[CH2:14])[CH2:12]3)[S:9][C:3]=2[CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Br)S
Step Two
Name
Quantity
0.37 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C)C
Step Four
Name
Quantity
0.64 g
Type
reactant
Smiles
C=C1CC(C1)C(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was rapidly stirred at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed on high vacuum overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give an almost clear solution
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was raised to 140° C. for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
The resulting solution was washed with saturated sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography (20% hexane in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)C2CC(C2)=C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 250.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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